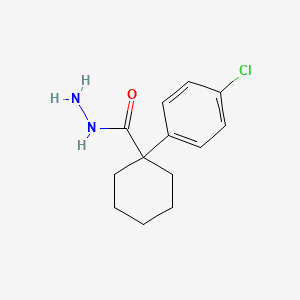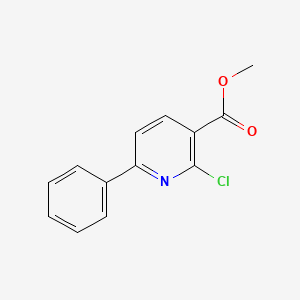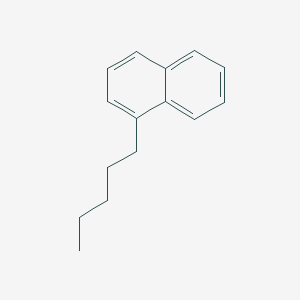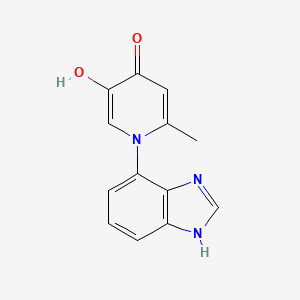
(4-hydroxy-2,3,5-trimethylphenyl)thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-hydroxy-2,3,5-trimethylphenyl)thiocyanate is an organic compound with the molecular formula C10H11NOS It is a derivative of phenol, characterized by the presence of three methyl groups and a thiocyanate group attached to the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-hydroxy-2,3,5-trimethylphenyl)thiocyanate typically involves the thiocyanation of 2,3,6-trimethylphenol. One common method includes the reaction of 2,3,6-trimethylphenol with thiocyanogen (SCN2) in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(4-hydroxy-2,3,5-trimethylphenyl)thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the thiocyanate group to other functional groups such as amines.
Substitution: The thiocyanate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and trifloaluminate ionic liquids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Produces quinones such as 2,3,6-trimethyl-1,4-benzoquinone.
Reduction: Forms amines or other reduced derivatives.
Substitution: Yields various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-hydroxy-2,3,5-trimethylphenyl)thiocyanate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (4-hydroxy-2,3,5-trimethylphenyl)thiocyanate involves its interaction with various molecular targets. The thiocyanate group can participate in nucleophilic substitution reactions, while the phenolic hydroxyl group can form hydrogen bonds with biological molecules. These interactions can affect enzyme activity, protein function, and cellular processes, making the compound a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,6-Trimethylphenol: Lacks the thiocyanate group, making it less reactive in certain chemical reactions.
2,4,6-Trimethylphenol: An isomer with different substitution patterns, leading to distinct chemical properties.
2,3,5-Trimethylphenol: Another isomer with unique reactivity and applications.
Uniqueness
(4-hydroxy-2,3,5-trimethylphenyl)thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H11NOS |
|---|---|
Molekulargewicht |
193.27 g/mol |
IUPAC-Name |
(4-hydroxy-2,3,5-trimethylphenyl) thiocyanate |
InChI |
InChI=1S/C10H11NOS/c1-6-4-9(13-5-11)7(2)8(3)10(6)12/h4,12H,1-3H3 |
InChI-Schlüssel |
VPXQNBOROMCRTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1O)C)C)SC#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(4-Chlorobenzoyl)oxy]carbonimidoyl](/img/structure/B8674530.png)






![4-[4-(2,2,2-Trifluoroacetylamino)phenyl]butyric acid](/img/structure/B8674586.png)



![Piperazine, 1-[thioxo(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B8674617.png)

![5-[(Benzyloxy)methyl]-4-hydroxyfuran-2(5H)-one](/img/structure/B8674645.png)
